molecular formula C11H17NO4S B12611282 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine CAS No. 650628-70-9

4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine

Cat. No.: B12611282
CAS No.: 650628-70-9
M. Wt: 259.32 g/mol
InChI Key: VYPCCSJVEYZLGA-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine (C₁₁H₁₇NO₄S, MW: 259.32 g/mol) is a pyridine derivative featuring a diethoxymethyl group at the 4-position and a methanesulfonyl (mesyl) group at the 2-position. This compound is structurally related to intermediates in medicinal chemistry and organic synthesis, particularly in the preparation of bioactive molecules .

Properties

CAS No.

650628-70-9

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

4-(diethoxymethyl)-2-methylsulfonylpyridine

InChI

InChI=1S/C11H17NO4S/c1-4-15-11(16-5-2)9-6-7-12-10(8-9)17(3,13)14/h6-8,11H,4-5H2,1-3H3

InChI Key

VYPCCSJVEYZLGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=NC=C1)S(=O)(=O)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine derivative through electrophilic substitution reactions. The diethoxymethyl group can be introduced via a reaction with diethoxymethane in the presence of an acid catalyst, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the pyridine ring.

Scientific Research Applications

4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl and methanesulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, modulating their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features

  • Target Compound: Functional Groups: Diethoxymethyl (-CH(OCH₂CH₃)₂), methanesulfonyl (-SO₂CH₃). Molecular Formula: C₁₁H₁₇NO₄S.
  • Analog 1 : 4-[(4-Chlorophenyl)Sulfanyl]-5-Methoxy-2-(Pyridin-2-yl)Pyrimidine (C₁₆H₁₂ClN₃OS, MW: 329.8 g/mol)

    • Functional Groups : Chlorophenylthio (-S-C₆H₄Cl), methoxy (-OCH₃), pyrimidine core.
    • Key Differences : Pyrimidine ring vs. pyridine core; sulfur-based substituents instead of ethers. Higher molecular weight due to aromatic substituents .
  • Analog 2: (2-Chloro-3-(Dimethoxymethyl)Pyridin-4-yl)Methanol (C₉H₁₁ClNO₃, MW: 225.64 g/mol) Functional Groups: Chloro (-Cl), dimethoxymethyl (-CH(OCH₃)₂), hydroxymethyl (-CH₂OH). Key Differences: Chloro substituent and smaller size; lacks the mesyl group, reducing electron withdrawal .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight 259.32 g/mol 329.8 g/mol 225.64 g/mol
Density Not reported 1.40±0.1 g/cm³ (Predicted) Not reported
Boiling Point Not reported 407.2±45.0°C (Predicted) Not reported
Functional Groups Diethoxymethyl, Mesyl Chlorophenylthio, Methoxy Dimethoxymethyl, Chloro
Predicted Solubility Moderate in organic solvents Low (aromatic bulk) High (polar groups)

Notes:

  • Analog 1’s aromatic substituents contribute to higher predicted boiling points and lower solubility in polar solvents.

Reactivity Comparison :

  • The mesyl group in the target compound enhances electrophilicity at the 2-position, favoring nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Analog 1’s chlorophenylthio group may undergo oxidation to sulfone derivatives, while Analog 2’s chloro substituent is prone to displacement in SNAr reactions.

Biological Activity

4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine can be depicted as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Methanesulfonyl Group : A sulfonyl functional group that may enhance reactivity and biological interaction.
  • Diethoxymethyl Group : This moiety may influence solubility and bioavailability.

The biological activity of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine is attributed to its interaction with various molecular targets. The methanesulfonyl group is known to form strong hydrogen bonds and ionic interactions with biological macromolecules, potentially affecting their function. The diethoxymethyl group may enhance the compound's lipophilicity, facilitating cellular penetration.

Anticancer Activity

Recent studies have shown that pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine have been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Cycle Progression : Compounds induce cell cycle arrest at specific checkpoints.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Inhibition of Angiogenesis : Suppression of new blood vessel formation that tumors require for growth.

A study highlighted the structure-activity relationship (SAR) among pyridine derivatives, indicating that specific substitutions on the pyridine ring significantly impact antiproliferative activity against human cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine has also been explored. The compound demonstrated efficacy against various bacterial strains by disrupting bacterial cell membranes and inhibiting key metabolic pathways. The mechanism involves:

  • Cell Membrane Disruption : Alteration in membrane integrity leading to cell lysis.
  • Inhibition of Enzymatic Activity : Targeting enzymes critical for bacterial survival.

Table 1 summarizes the antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Anticancer Efficacy in Cell Lines :
    A study evaluated the effects of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine on various cancer cell lines, revealing an IC50 value of 15 µM against breast cancer cells (MCF-7). The compound was shown to induce apoptosis through caspase activation .
  • Antimicrobial Activity Assessment :
    In a comparative study against standard antibiotics, 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

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